molecular formula C23H27N5O2 B2928083 6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 923559-24-4

6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2928083
M. Wt: 405.502
InChI Key: CZBVPAFBWZLPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as CP-809,101, is a potent and selective antagonist of the adenosine A1 receptor. It was first synthesized in 2003 and has since been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mesoionic Purinone Analogs : A study on mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, discusses the synthesis and properties of these compounds. The research highlights their existence predominantly in the C3-H tautomeric form and their hydrolytic ring-opening reactions, which may be relevant for understanding similar behaviors in 6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione (Coburn & Taylor, 1982).

properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-16-15-27-19-20(24-22(27)28(16)18-12-6-7-13-18)25(2)23(30)26(21(19)29)14-8-11-17-9-4-3-5-10-17/h3-5,9-10,15,18H,6-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBVPAFBWZLPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

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